molecular formula C21H31N5O3 B12427013 5-Hydroxy Buspirone-d8

5-Hydroxy Buspirone-d8

Cat. No.: B12427013
M. Wt: 409.6 g/mol
InChI Key: WKAUDMPUKWYRBF-IFBDEUHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Buspirone-d8: is a deuterium-labeled derivative of 5-Hydroxy Buspirone. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling allows for more precise tracking and analysis of the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the 5-Hydroxy Buspirone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Buspirone-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy Buspirone-d8 is used as a tracer to study reaction mechanisms and pathways. The deuterium labeling allows researchers to track the movement and transformation of the compound during chemical reactions.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling provides a way to monitor the compound’s behavior in living organisms without altering its chemical properties.

Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling helps in accurately quantifying the compound in biological samples.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. The compound’s stability and labeling make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-Hydroxy Buspirone-d8 is similar to that of 5-Hydroxy Buspirone. It primarily acts as a partial agonist at serotonin 5-HT1A receptors. By binding to these receptors, it modulates the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for more precise tracking and analysis in research studies.

Comparison with Similar Compounds

    5-Hydroxy Buspirone: The non-deuterated form of 5-Hydroxy Buspirone-d8.

    Buspirone: The parent compound from which 5-Hydroxy Buspirone is derived.

    Buspirone-d8: Another deuterium-labeled derivative used for similar research purposes.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling provides several advantages, including increased stability and the ability to track the compound more accurately in biological systems. Compared to its non-deuterated counterparts, this compound offers enhanced precision in research applications, making it a valuable tool for scientists.

Properties

Molecular Formula

C21H31N5O3

Molecular Weight

409.6 g/mol

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2

InChI Key

WKAUDMPUKWYRBF-IFBDEUHTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=C(C=N4)O

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O

Origin of Product

United States

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